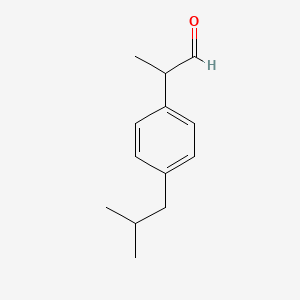

2-(4-Isobutylphenyl)propionaldehyde

Descripción

BenchChem offers high-quality 2-(4-Isobutylphenyl)propionaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Isobutylphenyl)propionaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-[4-(2-methylpropyl)phenyl]propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-10(2)8-12-4-6-13(7-5-12)11(3)9-14/h4-7,9-11H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMZVZANOMJGHKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00965721 | |

| Record name | 2-[4-(2-Methylpropyl)phenyl]propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00965721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51407-46-6 | |

| Record name | 2-(4-Isobutylphenyl)propanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51407-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibuprofenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051407466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[4-(2-Methylpropyl)phenyl]propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00965721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-isobutylphenyl)propionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IBUPROFENAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALC8A4Q82T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to the Synthesis of 2-(4-isobutylphenyl)propionaldehyde

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways to 2-(4-isobutylphenyl)propionaldehyde, a critical intermediate in the synthesis of the widely-used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis. It delves into the mechanistic underpinnings, procedural details, and comparative analysis of various synthetic strategies, including the classical Darzens condensation route, the efficient isomerization of epoxides, and modern catalytic approaches such as hydroformylation. Each pathway is presented with a focus on scientific integrity, providing field-proven insights into experimental choices and self-validating protocols.

Introduction: The Strategic Importance of a Key Aldehyde

2-(4-isobutylphenyl)propionaldehyde, also known as ibuprofen aldehyde, holds a significant position in pharmaceutical manufacturing as the direct precursor to ibuprofen.[1][2] The efficiency, scalability, and environmental impact of its synthesis directly influence the overall production economy and sustainability of this essential medicine. Historically, the synthesis of this aldehyde was a key step in the Boots process for ibuprofen, and while newer methods sometimes bypass this intermediate, its synthesis remains a subject of considerable academic and industrial interest for its utility in various chemical transformations.[3] This guide will explore the core methodologies for its preparation, offering a critical evaluation of each approach.

The Classical Pathway: Darzens Condensation

The Darzens condensation is a well-established method for the formation of α,β-epoxy esters (glycidic esters) from a ketone or aldehyde and an α-haloester in the presence of a base.[4] In the context of 2-(4-isobutylphenyl)propionaldehyde synthesis, this pathway commences with the reaction of 4'-isobutylacetophenone with an ester of chloroacetic acid, followed by hydrolysis and decarboxylation.[3]

Mechanistic Rationale

The causality behind this multi-step process is rooted in fundamental organic reaction mechanisms. The initial Darzens condensation creates a glycidic ester, which upon saponification, yields the corresponding carboxylate salt.[5] Acidification then generates the unstable glycidic acid, which readily undergoes decarboxylation to furnish the desired aldehyde.[4][6] The choice of a strong, non-nucleophilic base is critical in the initial condensation to favor the deprotonation of the α-haloester without promoting unwanted side reactions.

Experimental Protocol: A Three-Stage Approach

Stage 1: Synthesis of Ethyl 3-(4-isobutylphenyl)-3-methylglycidate

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add 4'-isobutylacetophenone (1.0 eq) and ethyl chloroacetate (1.2 eq) dissolved in anhydrous toluene (10 mL per 10 mmol of ketone).

-

Base Addition: Cool the reaction mixture to 0-5 °C using an ice-salt bath. Prepare a suspension of sodium ethoxide (1.5 eq) in anhydrous toluene and add it dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for an additional 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting ketone.

-

Work-up: Quench the reaction by carefully pouring the mixture into ice-cold water. Separate the organic layer, and extract the aqueous layer twice with toluene. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude glycidic ester.

Stage 2: Saponification of the Glycidic Ester

-

Hydrolysis: Dissolve the crude ethyl 3-(4-isobutylphenyl)-3-methylglycidate in ethanol and add a 15% aqueous solution of sodium hydroxide (2.0 eq).

-

Heating: Heat the mixture to reflux (approximately 70-80 °C) and stir for 4-6 hours, or until TLC analysis indicates the complete disappearance of the ester.[5]

-

Isolation of the Salt: After cooling to room temperature, remove the ethanol under reduced pressure. The resulting aqueous solution contains the sodium salt of 3-(4-isobutylphenyl)-3-methylglycidic acid.

Stage 3: Acidification and Decarboxylation

-

Acidification: Carefully acidify the aqueous solution of the glycidate salt with dilute hydrochloric acid at 0-5 °C until the pH is approximately 2-3.

-

Decarboxylation and Extraction: Gently warm the acidic mixture to 40-50 °C. Effervescence due to the evolution of carbon dioxide should be observed. Maintain this temperature until gas evolution ceases. Cool the mixture and extract the product with diethyl ether or dichloromethane (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude 2-(4-isobutylphenyl)propionaldehyde can be further purified by vacuum distillation.[7]

Pathway Visualization

Caption: Darzens condensation pathway to 2-(4-isobutylphenyl)propionaldehyde.

Isomerization of 2-(4-isobutylphenyl)-1,2-epoxypropane

A more direct and often higher-yielding approach to 2-(4-isobutylphenyl)propionaldehyde is the acid-catalyzed isomerization of the corresponding epoxide, 2-(4-isobutylphenyl)-1,2-epoxypropane.[1] This method is advantageous due to its atom economy and procedural simplicity.

Mechanistic Considerations

The isomerization of epoxides to carbonyl compounds is a classic transformation in organic synthesis. The reaction proceeds via protonation of the epoxide oxygen, followed by a ring-opening to form a carbocation intermediate. A subsequent 1,2-hydride shift leads to the formation of the more stable aldehyde. The choice of catalyst is crucial to ensure high selectivity for the desired aldehyde over other potential rearrangement products.

Experimental Protocol: A High-Yield Isomerization

A detailed experimental procedure for this transformation has been reported, demonstrating excellent yield and purity.[1][7]

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-(4-isobutylphenyl)-1,2-epoxypropane (38.0 g, 0.2 mol) in dichloromethane (130 mL).

-

Catalyst Addition: To this solution, add anhydrous powdered magnesium chloride (2.67 g, 0.028 mol) as the catalyst.[7]

-

Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction mixture and filter to remove the insoluble catalyst. The filtrate is then washed with an aqueous sodium chloride solution.

-

Purification: The dichloromethane is removed by distillation under atmospheric pressure. The resulting residue is then subjected to vacuum distillation to afford pure 2-(4-isobutylphenyl)propionaldehyde (36.8 g, 96.8% yield) as a colorless oil, with a boiling point of 127-129 °C at 8 mmHg.[7]

Pathway Visualization

Caption: Isomerization of an epoxide to the target aldehyde.

Modern Catalytic Routes

Advances in catalysis have opened up new avenues for the synthesis of 2-(4-isobutylphenyl)propionaldehyde, often with improved efficiency and selectivity.

Hydroformylation of 4-Isobutylstyrene

Hydroformylation, or the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. The rhodium-catalyzed hydroformylation of 4-isobutylstyrene presents a highly atom-economical route to 2-(4-isobutylphenyl)propionaldehyde.[8]

A procedure for the highly regioselective hydroformylation of styrenes has been developed, which can be applied to the synthesis of the target aldehyde.[8]

-

Catalyst Preparation: In a batch reactor, dissolve chloro(1,5-cyclooctadiene)rhodium(I) dimer (0.001 mmol) and a suitable phosphine ligand (0.006 mmol) in toluene (25 mL).

-

Reaction Execution: Add 4-isobutylstyrene (3.0 mmol) to the catalyst solution. Pressurize the reactor with syngas (CO/H₂ = 1:1) to 4.0 MPa and maintain the reaction at 30 °C for 12-48 hours.

-

Analysis and Purification: The reaction progress and regioselectivity are monitored by GC and GC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash chromatography on silica gel to yield 2-(4-isobutylphenyl)propionaldehyde. A yield of 92% has been reported for this transformation.[8]

Caption: Hydroformylation of 4-isobutylstyrene.

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Material | Key Reagents | Advantages | Disadvantages | Reported Yield |

| Darzens Condensation | 4'-Isobutylacetophenone | Ethyl chloroacetate, NaOEt, NaOH, HCl | Utilizes readily available starting materials; well-established methodology. | Multi-step process; can generate significant waste; yields can be variable. | Moderate to Good (not explicitly reported for this specific substrate in the literature found) |

| Epoxide Isomerization | 2-(4-isobutylphenyl)-1,2-epoxypropane | Anhydrous MgCl₂ | High yield and purity; procedurally simple; good atom economy. | Requires the synthesis of the starting epoxide. | Up to 96.8%[7] |

| Hydroformylation | 4-Isobutylstyrene | CO, H₂, Rh-catalyst | Excellent atom economy; high regioselectivity; mild reaction conditions. | Requires specialized high-pressure equipment; catalyst can be expensive. | Up to 92%[8] |

Conclusion and Future Outlook

The synthesis of 2-(4-isobutylphenyl)propionaldehyde can be achieved through several viable pathways, each with its own set of advantages and challenges. The classical Darzens condensation, while historically significant, is often superseded by more efficient methods like epoxide isomerization, which offers remarkable yields and simplicity. For large-scale industrial applications, the catalytic hydroformylation of 4-isobutylstyrene represents a highly attractive, green alternative due to its high atom economy.

Future research in this area will likely focus on the development of even more sustainable and cost-effective catalytic systems. The use of earth-abundant metal catalysts and the exploration of flow chemistry processes could further enhance the efficiency and environmental footprint of 2-(4-isobutylphenyl)propionaldehyde synthesis, ensuring a continued supply of this vital precursor for the pharmaceutical industry.

References

- Google Patents. (n.d.). Process for making 2-(4-isobutylphenyl)propionic acid and related compounds.

-

PrepChem. (n.d.). Synthesis of 2-(4-isobutylphenyl)propionaldehyde. Retrieved January 25, 2026, from [Link]

- Google Patents. (n.d.). Production of 2-(4-isobutylphenyl)-propionaldehyde.

-

Organic Syntheses. (n.d.). Hydrocinnamic acid, α,β-epoxy-β-methyl-, ethyl ester. Retrieved January 25, 2026, from [Link]

-

MDPI. (2018). P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions. Molecules, 23(10), 2465. [Link]

-

ResearchGate. (2002). Kinetic Modeling of Carbonylation of 1-(4-Isobutylphenyl)ethanol Using a Homogeneous PdCl2(PPh3)2/TsOH/LiCl Catalyst System. Retrieved January 25, 2026, from [Link]

-

Chemistry LibreTexts. (2020). 23.11: Decarboxylation Reactions. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). Ibuprofenal. Retrieved January 25, 2026, from [Link]

-

YouTube. (2023). DARZENS REACTION.STRAWBERRY FLAVOR.Ethyl methylphenylglycidate. Retrieved January 25, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved January 25, 2026, from [Link]

-

LookChem. (n.d.). 2-(4-Isobutylphenyl)propionaldehyde. Retrieved January 25, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Darzens Reaction. Retrieved January 25, 2026, from [Link]

-

ARKAT USA. (n.d.). A new metal-free protocol for oxidation of alcohols using N,N-dibromo-p-toluenesulfonamide. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). PCC: Novel oxidation reactions. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (2016). (PDF) Darzens condensation; Glycidic esters. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). 1-(4-Isobutylphenyl)ethanol. Retrieved January 25, 2026, from [Link]

-

Semantic Scholar. (n.d.). Oxidation of Alcohols. Retrieved January 25, 2026, from [Link]

Sources

- 1. JPS62103037A - Production of 2-(4-isobutylphenyl)-propionaldehyde - Google Patents [patents.google.com]

- 2. Ibuprofenal | C13H18O | CID 595156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(4-isobutylphenyl)propionaldehyde | 51407-46-6 [chemicalbook.com]

- 4. Darzens Reaction [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. prepchem.com [prepchem.com]

- 8. P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions [mdpi.com]

Spectroscopic Data of 2-(4-Isobutylphenyl)propionaldehyde: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-(4-isobutylphenyl)propionaldehyde, a key intermediate in the synthesis of ibuprofen and a compound of significant interest in pharmaceutical and fragrance industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data, alongside field-proven insights into experimental considerations.

Introduction

2-(4-Isobutylphenyl)propionaldehyde, also known as ibuprofen aldehyde, is the immediate precursor to the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen.[1] Its molecular structure, comprising a substituted aromatic ring and a reactive aldehyde functional group, gives rise to a distinct spectroscopic fingerprint. A thorough understanding of its spectroscopic properties is paramount for quality control, reaction monitoring, and impurity profiling in synthetic processes. This guide will dissect the data from fundamental spectroscopic techniques to provide a holistic view of the molecule's structure and electronic environment.

Molecular Structure and Properties:

-

Appearance: Colorless to pale yellow liquid.

-

CAS Number: 51407-46-6[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. For a liquid sample like 2-(4-isobutylphenyl)propionaldehyde, Attenuated Total Reflectance (ATR) FTIR is a rapid and efficient method, requiring minimal sample preparation.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

A drop of the neat liquid is placed directly onto the ATR crystal (typically diamond or zinc selenide). A background spectrum of the clean, empty crystal is first recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

Diagram 1: Experimental Workflow for ATR-FTIR Analysis

Caption: A streamlined workflow for ATR-FTIR analysis of liquid samples.

Interpretation of the IR Spectrum

The IR spectrum of 2-(4-isobutylphenyl)propionaldehyde is characterized by several key absorption bands that confirm its molecular structure.

Table 1: Characteristic IR Absorption Bands for 2-(4-Isobutylphenyl)propionaldehyde

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~2960-2870 | C-H stretch | Alkyl (isobutyl, methyl) | Strong |

| ~2820 and ~2720 | C-H stretch | Aldehyde (Fermi doublet) | Medium, Sharp |

| ~1725 | C=O stretch | Aldehyde | Strong, Sharp |

| ~1610, ~1510 | C=C stretch | Aromatic ring | Medium |

| ~830 | C-H bend | p-disubstituted aromatic | Strong |

The most diagnostic peaks are the strong carbonyl (C=O) stretch around 1725 cm⁻¹ and the characteristic pair of aldehyde C-H stretching bands (a Fermi doublet) near 2820 cm⁻¹ and 2720 cm⁻¹. The presence of these bands is a definitive indicator of the aldehyde functionality. The aliphatic C-H stretching vibrations confirm the presence of the isobutyl and methyl groups. Aromatic C=C stretching and the out-of-plane C-H bending further substantiate the substituted phenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure elucidation.

Experimental Protocol: NMR Spectroscopy

A sample of 2-(4-isobutylphenyl)propionaldehyde is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances.

Diagram 2: NMR Sample Preparation Workflow

Caption: Standard procedure for preparing a sample for NMR analysis.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides a wealth of information through chemical shifts, integration, and signal splitting patterns (multiplicity).

Table 2: ¹H NMR Spectroscopic Data for 2-(4-Isobutylphenyl)propionaldehyde (500 MHz, CDCl₃) [3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.68 | d, J = 1.2 Hz | 1H | Aldehydic proton (-CHO) |

| 7.19 | d, J = 8.0 Hz | 2H | Aromatic protons (ortho to propionaldehyde) |

| 7.12 | d, J = 8.0 Hz | 2H | Aromatic protons (ortho to isobutyl) |

| 3.61 | q, J = 7.1 Hz | 1H | Methine proton (-CH(CH₃)CHO) |

| 2.47 | d, J = 7.3 Hz | 2H | Methylene protons (-CH₂- in isobutyl) |

| 1.82-1.90 | m | 1H | Methine proton (-CH(CH₃)₂ in isobutyl) |

| 1.43 | d, J = 7.1 Hz | 3H | Methyl protons (-CH(CH₃)CHO) |

| 0.90 | d, J = 6.7 Hz | 6H | Methyl protons (-CH(CH₃)₂) |

The downfield singlet at 9.68 ppm is highly characteristic of an aldehydic proton. The two doublets in the aromatic region (7.12-7.19 ppm) indicate a para-disubstituted benzene ring. The quartet at 3.61 ppm corresponds to the methine proton of the propionaldehyde group, split by the adjacent methyl group. The complex multiplet for the isobutyl group is also clearly resolved.

Diagram 3: Molecular Structure with ¹H NMR Assignments

Caption: 2-(4-Isobutylphenyl)propionaldehyde structure with corresponding proton assignments.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Based on the structure and data from similar compounds, the following chemical shifts are expected.

Table 3: Predicted ¹³C NMR Chemical Shifts for 2-(4-Isobutylphenyl)propionaldehyde (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~200 | Aldehyde carbonyl (C=O) |

| ~141 | Aromatic C (ipso, attached to isobutyl) |

| ~136 | Aromatic C (ipso, attached to propionaldehyde) |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~52 | Methine C (-CH(CH₃)CHO) |

| ~45 | Methylene C (-CH₂- in isobutyl) |

| ~30 | Methine C (-CH(CH₃)₂ in isobutyl) |

| ~22 | Methyl C (-CH(CH₃)₂) |

| ~15 | Methyl C (-CH(CH₃)CHO) |

The aldehyde carbonyl carbon is the most downfield signal, typically appearing around 200 ppm. The aromatic carbons resonate in the 128-141 ppm range. The aliphatic carbons of the isobutyl and propionaldehyde moieties appear in the upfield region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation and identification of unknown compounds.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS), where it is vaporized and bombarded with a high-energy electron beam (usually 70 eV). This causes ionization and fragmentation of the molecule. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) and detected.

Interpretation of the Mass Spectrum

The mass spectrum of 2-(4-isobutylphenyl)propionaldehyde will show a molecular ion peak (M⁺) and several characteristic fragment ions.

Table 4: Key Mass Spectrometry Fragments for 2-(4-Isobutylphenyl)propionaldehyde

| m/z | Proposed Fragment |

| 190 | [C₁₃H₁₈O]⁺ (Molecular Ion) |

| 161 | [M - CHO]⁺ |

| 133 | [M - C₄H₉]⁺ |

| 119 | [C₉H₁₁]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 43 | [C₃H₇]⁺ (Isopropyl cation) |

The molecular ion peak at m/z 190 confirms the molecular weight of the compound. A prominent fragment at m/z 161 results from the loss of the formyl radical (-CHO). The loss of the isobutyl group leads to a fragment at m/z 133. The base peak is often observed at m/z 43, corresponding to the stable isopropyl cation. The tropylium ion at m/z 91 is a common fragment for alkyl-substituted benzene derivatives.

Diagram 4: Proposed Mass Spectrometry Fragmentation Pathway

Caption: A simplified representation of the major fragmentation pathways for 2-(4-isobutylphenyl)propionaldehyde in EI-MS.

Conclusion

The collective spectroscopic data from IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a definitive structural confirmation of 2-(4-isobutylphenyl)propionaldehyde. Each technique offers complementary information, and their combined interpretation allows for a comprehensive understanding of the molecule's chemical identity. This guide serves as a valuable resource for scientists working with this important compound, enabling accurate analysis and quality assessment in research and industrial settings.

References

-

Royal Society of Chemistry. (2015). Supplementary Information: Asymmetric Transfer Hydrogenation of α,β-Unsaturated Aldehydes using a Recyclable Polysiloxane-based Iridium Catalyst. RSC Advances, 5, S1-S87. [Link]

-

LookChem. (n.d.). 2-(4-Isobutylphenyl)propionaldehyde. [Link]

Sources

The Crucial Aldehyde: A Technical Guide to the Discovery and Synthesis of Ibuprofen Aldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibuprofen, a cornerstone of nonsteroidal anti-inflammatory drugs (NSAIDs), has a rich synthetic history marked by a drive for efficiency and greener processes. Central to its original industrial synthesis and a key intermediate in several subsequent routes is 2-(4-isobutylphenyl)propanal, commonly known as ibuprofen aldehyde. This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of ibuprofen aldehyde synthesis. We will delve into the core chemical principles underpinning the seminal Boots process, including a detailed examination of the Darzens glycidic ester condensation and subsequent aldehyde formation. Furthermore, this guide will present modern, alternative synthetic strategies, offering a comparative analysis of their advantages and limitations. Detailed experimental protocols, mechanistic diagrams, and comparative data tables are provided to equip researchers and drug development professionals with a thorough understanding of this critical pharmaceutical intermediate.

Introduction: The Significance of Ibuprofen and its Aldehyde Precursor

Ibuprofen, chemically (±)-2-(4-isobutylphenyl)propionic acid, was first discovered and synthesized by a team led by Stewart Adams at the Boots Pure Drug Company in the 1960s.[1][2] Its discovery was a landmark in the quest for safer alternatives to aspirin for the treatment of pain and inflammation.[1] The original industrial synthesis developed by Boots, a six-step process, was the backbone of ibuprofen production for many years.[3][4] A pivotal intermediate in this classical route is ibuprofen aldehyde (2-(4-isobutylphenyl)propanal), the direct precursor to the propionic acid moiety of the final drug.[4][5]

The synthesis of this aldehyde, therefore, represents a critical control point in the overall manufacturing process, influencing yield, purity, and economic viability. Understanding the nuances of its synthesis provides valuable insights into the evolution of pharmaceutical process chemistry, highlighting the transition from classical multi-step syntheses to more atom-economical and environmentally benign methodologies.

The Genesis: The Boots Process and the Darzens Condensation

The original Boots synthesis of ibuprofen commences with the Friedel-Crafts acylation of isobutylbenzene to yield 4'-isobutylacetophenone.[4][6] The subsequent conversion of this ketone to ibuprofen aldehyde is a two-step process involving a Darzens glycidic ester condensation followed by hydrolysis and decarboxylation.[4][5]

Step 1: Darzens Glycidic Ester Condensation

The Darzens reaction, discovered by Auguste Georges Darzens in 1904, is a condensation reaction between a ketone or aldehyde and an α-haloester in the presence of a base to form an α,β-epoxy ester (glycidic ester).[7][8] In the context of ibuprofen synthesis, 4'-isobutylacetophenone is reacted with an ethyl chloroacetate in the presence of a strong base, such as sodium ethoxide or sodium amide, to form ethyl 3-(4-isobutylphenyl)-3-methylglycidate.[5]

Causality of Experimental Choices:

-

α-Haloester: Ethyl chloroacetate is chosen for its reactivity and commercial availability. The chlorine atom serves as a good leaving group in the subsequent intramolecular cyclization.

-

Base: A strong, non-nucleophilic base is required to deprotonate the α-carbon of the ethyl chloroacetate without competing in side reactions like saponification of the ester. Sodium ethoxide, generated in situ from sodium metal and ethanol, or sodium amide are traditionally used.[9] The choice of base is critical to ensure the formation of the enolate of the α-haloester, which then acts as the nucleophile.

-

Aprotic Solvent: The reaction is typically carried out in an aprotic solvent like benzene or diethyl ether to prevent protonation of the intermediate enolate and to solubilize the reactants.

Step 2: Hydrolysis and Decarboxylation

The formed glycidic ester is then subjected to hydrolysis and decarboxylation to yield ibuprofen aldehyde. This transformation is typically achieved under acidic or basic conditions.[4][5]

-

Saponification (Basic Hydrolysis): The ester is first hydrolyzed to the corresponding carboxylate salt using a base like sodium hydroxide.

-

Acidification and Decarboxylation: Subsequent acidification protonates the carboxylate and the epoxide oxygen. The resulting β-keto acid is unstable and readily undergoes decarboxylation to form the enol, which then tautomerizes to the more stable ibuprofen aldehyde.

Experimental Protocols: A Practical Guide

The following protocols are representative of the classical synthesis of ibuprofen aldehyde.

Protocol 1: Darzens Condensation of 4'-Isobutylacetophenone

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (moles) | Volume/Mass |

| 4'-Isobutylacetophenone | 176.25 | 0.1 | 17.63 g |

| Ethyl chloroacetate | 122.55 | 0.12 | 14.71 g (12.8 mL) |

| Sodium ethoxide | 68.05 | 0.12 | 8.17 g |

| Anhydrous Diethyl Ether | - | - | 200 mL |

Procedure:

-

In a flame-dried 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve 17.63 g (0.1 mol) of 4'-isobutylacetophenone in 100 mL of anhydrous diethyl ether.

-

In a separate flask, prepare a solution of sodium ethoxide by cautiously adding 2.76 g (0.12 mol) of sodium metal to 50 mL of absolute ethanol. Once the sodium has completely reacted, remove the excess ethanol under reduced pressure. Dissolve the resulting solid sodium ethoxide in 100 mL of anhydrous diethyl ether.

-

Cool the solution of 4'-isobutylacetophenone to 0-5 °C using an ice bath.

-

Slowly add the sodium ethoxide solution to the stirred ketone solution over a period of 1 hour, maintaining the temperature below 10 °C.

-

After the addition is complete, add 14.71 g (0.12 mol) of ethyl chloroacetate dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by slowly adding 100 mL of cold water.

-

Separate the organic layer, and extract the aqueous layer with 2 x 50 mL of diethyl ether.

-

Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude ethyl 3-(4-isobutylphenyl)-3-methylglycidate. The crude product can be used in the next step without further purification.

Protocol 2: Hydrolysis and Decarboxylation to Ibuprofen Aldehyde

Materials:

| Reagent/Solvent | Concentration | Amount |

| Crude Glycidic Ester | - | ~0.1 mol |

| Sodium Hydroxide | 10% (w/v) | 100 mL |

| Hydrochloric Acid | 10% (v/v) | to pH 1-2 |

| Diethyl Ether | - | 150 mL |

Procedure:

-

To the crude glycidic ester from the previous step, add 100 mL of 10% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux with vigorous stirring for 2 hours to effect saponification.

-

Cool the reaction mixture to room temperature and acidify to pH 1-2 with 10% hydrochloric acid. Vigorous evolution of carbon dioxide will be observed.

-

Extract the acidified solution with 3 x 50 mL of diethyl ether.

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

-

The crude ibuprofen aldehyde can be purified by vacuum distillation.

Modern and Alternative Synthetic Routes

While the Boots process was historically significant, its multi-step nature and use of stoichiometric reagents led to the development of more efficient and environmentally friendly alternatives.

Epoxide Isomerization Route

A more direct route to ibuprofen aldehyde involves the synthesis of 2-(4-isobutylphenyl)-1,2-epoxypropane, which can then be rearranged to the desired aldehyde.[10]

-

Epoxidation: 4'-Isobutylacetophenone can be converted to the corresponding epoxide using various methods, including the Corey-Chaykovsky reaction with dimethylsulfoxonium ylide.

-

Lewis Acid-Catalyzed Rearrangement: The resulting epoxide undergoes a rearrangement in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), to yield ibuprofen aldehyde with high selectivity.[4]

This route offers the advantage of fewer steps compared to the Darzens-based synthesis.

Hydroformylation of p-Isobutylstyrene

Hydroformylation, or the oxo process, is a powerful industrial method for the synthesis of aldehydes from alkenes.[3] The rhodium-catalyzed hydroformylation of p-isobutylstyrene provides a direct route to a mixture of ibuprofen aldehyde and its linear isomer, 3-(4-isobutylphenyl)propanal.[11]

Causality of Experimental Choices:

-

Catalyst: Rhodium-based catalysts, often with phosphine ligands, are highly active and selective for hydroformylation. The choice of ligand can influence the ratio of branched (desired) to linear aldehyde products.

-

Syngas: A mixture of carbon monoxide (CO) and hydrogen (H₂) is the source of the formyl group. The pressure of syngas is a critical parameter affecting reaction rate and selectivity.

-

Solvent: The reaction is typically carried out in a non-polar aprotic solvent.

This method is highly atom-economical but requires careful control of reaction conditions to maximize the yield of the desired branched isomer.

Comparative Analysis and Future Outlook

The evolution of ibuprofen aldehyde synthesis reflects broader trends in pharmaceutical manufacturing towards greener and more efficient processes.

| Synthesis Route | Key Reactions | Advantages | Disadvantages |

| Boots Process | Darzens Condensation, Hydrolysis, Decarboxylation | Well-established, historically significant | Multi-step, poor atom economy, use of stoichiometric strong bases |

| Epoxide Isomerization | Epoxidation, Lewis Acid Rearrangement | Fewer steps than Boots process, potentially higher yields | Requires synthesis of the epoxide precursor, use of Lewis acids |

| Hydroformylation | Catalytic Hydroformylation | Highly atom-economical, direct route from alkene | Formation of isomeric aldehydes, requires specialized high-pressure equipment |

The future of ibuprofen aldehyde synthesis will likely focus on the development of highly selective and sustainable catalytic methods. This includes the design of novel catalysts for the hydroformylation of p-isobutylstyrene that favor the formation of the branched aldehyde, as well as the exploration of biocatalytic routes that can offer high chemo- and stereoselectivity under mild conditions.

Conclusion

Ibuprofen aldehyde remains a cornerstone intermediate in the synthesis of one of the world's most important pharmaceuticals. Its synthetic journey, from the classical multi-step Boots process to modern catalytic alternatives, provides a compelling narrative of chemical innovation. This guide has provided a detailed technical overview of the key synthetic methodologies, offering researchers and process chemists a solid foundation for understanding and potentially improving upon the synthesis of this crucial molecule. The continued pursuit of more efficient, economical, and environmentally friendly routes to ibuprofen aldehyde will undoubtedly contribute to the sustainable production of this vital medicine.

References

- Adams, S. S. (1992). The discovery of ibuprofen. Journal of Clinical Pharmacy and Therapeutics, 17(5), 263-265.

-

Central College. (2019). Ibuprofen Synthesis. Synaptic. Retrieved from [Link]

-

Wikipedia. (2024). Ibuprofen. In Wikipedia. Retrieved from [Link]

-

The Science Snail. (2018). Synthesis of ibuprofen from benzene. Retrieved from [Link]

- Google Patents. (1987). Production of 2-(4-isobutylphenyl)-propionaldehyde.

- Halford, G. M., & Adams, S. S. (2011). 50th anniversary of the discovery of ibuprofen: an interview with Dr Stewart Adams. Inflammopharmacology, 19(6), 337-342.

-

Wikipedia. (2024). Darzens reaction. In Wikipedia. Retrieved from [Link]

-

Organic Chemistry Portal. Darzens Reaction. Retrieved from [Link]

- CN101456808A - Method for preparing ibuprofen - Google Patents. (2009).

- Google Patents. (1980). Process for making 2-(4-isobutylphenyl)propionic acid and related compounds.

- Modification of ibuprofen synthesis through the mechanism analysis. (2024). 2nd International Conference on Modern Medicine and Global Health.

- Organic Syntheses. (1955).

- Google Patents. (2020). Process of forming 2-(4-isobutyl-2-methylphenyl) propanal.

- Google Patents. (2007). Process for the preparation of glycidic ester and an aldehyde.

-

Darzens Condensation: Mechanism and Applications - Chemistry Notes. (2022). Retrieved from [Link]

- P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions. (2024). Molecules, 29(9), 2039.

-

The Science Snail. (2018). Synthesis of ibuprofen from benzene. Retrieved from [Link]

Sources

- 1. US4186270A - Process for making 2-(4-isobutylphenyl)propionic acid and related compounds - Google Patents [patents.google.com]

- 2. CN104529935B - Method for synthesizing ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)-4-methylthiazole-5-formate - Google Patents [patents.google.com]

- 3. Regioselective hydroformylation of propene catalysed by rhodium-zeolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. C251.02 Lab -- Ibuprofen Project [webspace.pugetsound.edu]

- 5. cn.comsol.com [cn.comsol.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. prepchem.com [prepchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. JPS62103037A - Production of 2-(4-isobutylphenyl)-propionaldehyde - Google Patents [patents.google.com]

- 11. 2-(4-isobutylphenyl)propionaldehyde | 51407-46-6 [chemicalbook.com]

Whitepaper: The Bioactivation and Pharmacological Cascade of Ibuprofen Precursors

Abstract

Ibuprofen, a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), is widely utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its clinical efficacy, however, is often counterbalanced by limitations such as poor water solubility and gastrointestinal (GI) side effects associated with the direct inhibition of cyclooxygenase-1 (COX-1) in the gut mucosa.[3][4] The development of ibuprofen precursors, or prodrugs, represents a strategic approach to circumvent these challenges. This technical guide provides an in-depth exploration of the mechanism of action of ibuprofen precursors, focusing on their bioactivation, the subsequent stereoselective conversion of the released drug, and the ultimate engagement with the cyclooxygenase (COX) enzymes. We will dissect the enzymatic processes governing prodrug hydrolysis, the pharmacokinetic rationale behind precursor design, and the established downstream anti-inflammatory pathway.

The Rationale for Ibuprofen Precursors

The primary motivation for designing ibuprofen prodrugs is to modify the physicochemical and pharmacokinetic properties of the parent molecule. By temporarily masking the free carboxylic acid group, typically through esterification or amidation, several therapeutic advantages can be achieved:

-

Mitigation of Gastric Irritation: The free carboxyl group of NSAIDs is implicated in direct mucosal damage. Masking this group can reduce local irritation upon oral administration.[4]

-

Enhanced Solubility and Formulation: Prodrug strategies can improve the solubility of ibuprofen, enabling more versatile formulations, including parenteral (injectable) solutions.[3][5]

-

Modulated Pharmacokinetics: Precursors can be designed to alter the absorption rate and extend the plasma half-life of ibuprofen, potentially leading to a more sustained therapeutic effect.[5]

Esterification of the carboxyl group is a particularly effective and common strategy, as the human body is rich in esterase enzymes capable of efficiently hydrolyzing the ester linkage to release the active ibuprofen molecule.[5]

The Core Mechanism: Bioactivation of Ibuprofen Precursors

The central mechanism of action for an ibuprofen precursor is its conversion into the active parent drug, ibuprofen. This process is not pharmacological in itself but is a necessary prerequisite for therapeutic activity.

Enzymatic Hydrolysis

For the most common ester-based precursors, bioactivation is a one-step hydrolytic cleavage catalyzed by various esterase enzymes present in the plasma, liver, and other tissues.[5][6]

-

Key Enzymes: Carboxylesterases (CEs) are the primary enzymes responsible for this hydrolysis.

-

Location of Activation: This conversion can occur systemically in the blood following absorption or during first-pass metabolism in the liver.

The rate of hydrolysis is a critical design parameter, influencing the onset and duration of action. A rapid conversion is desired for acute pain relief, while a slower, sustained release may be preferable for chronic inflammatory conditions.

Caption: General pathway for the enzymatic conversion of an ibuprofen ester prodrug.

Post-Activation Pharmacology: Stereoinversion and COX Inhibition

Once liberated from its precursor, ibuprofen follows its well-established metabolic and pharmacodynamic pathways. Ibuprofen is administered as a racemic mixture of two enantiomers: (R)-ibuprofen and (S)-ibuprofen.[7]

Unidirectional Stereoinversion

The anti-inflammatory activity of ibuprofen resides almost exclusively in the (S)-enantiomer.[8] The (R)-enantiomer is not inactive; rather, it acts as a prodrug for the (S)-form. In the body, a significant portion (estimated at 50-65%) of (R)-ibuprofen undergoes a unidirectional metabolic inversion to the active (S)-enantiomer.[7]

-

Enzyme: This conversion is catalyzed by alpha-methylacyl-CoA racemase (AMACR).[7]

-

Mechanism: The process involves the formation of an acyl-CoA thioester intermediate.[7]

-

Location: This inversion occurs both pre-systemically in the gut and systemically in the liver.[7]

This stereoinversion effectively doubles the therapeutic potential of the administered racemic dose.

Inhibition of Cyclooxygenase (COX) Enzymes

The definitive mechanism of action for the newly formed (S)-ibuprofen is the non-selective and reversible inhibition of the cyclooxygenase enzymes, COX-1 and COX-2.[1][4][9]

-

Arachidonic Acid Cascade: In response to inflammatory stimuli, phospholipase A2 releases arachidonic acid from cell membranes.[1]

-

Prostaglandin Synthesis: COX enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2).[9][10]

-

Inflammatory Mediators: PGH2 is subsequently converted by other enzymes into various prostaglandins that mediate pain, inflammation, and fever.[9][10]

-

Ibuprofen's Role: (S)-Ibuprofen binds to the active site of the COX enzymes, preventing arachidonic acid from binding and thereby blocking the synthesis of prostaglandins.[11]

The inhibition of COX-2 is primarily responsible for the desired anti-inflammatory, analgesic, and antipyretic effects, while the concurrent inhibition of the constitutively expressed COX-1 can lead to undesirable side effects, particularly in the GI tract.[4][10]

Caption: Downstream mechanism of action of active (S)-Ibuprofen.

Pharmacokinetic Profile: Precursor vs. Parent Drug

The administration of a precursor inherently alters the pharmacokinetic profile compared to the direct administration of ibuprofen. Key parameters are affected, which must be quantified during drug development.

| Parameter | Standard Ibuprofen | Ibuprofen Precursor (Typical Profile) | Rationale |

| Tmax (Time to Peak) | ~1-2 hours (oral)[10] | Delayed | Requires time for absorption and subsequent enzymatic hydrolysis to release the active drug. |

| Cmax (Peak Conc.) | Dose-dependent | Lowered | The rate of drug release from the precursor is often slower than the direct dissolution and absorption of ibuprofen, leading to a blunted peak concentration. |

| Half-life (t½) | ~2-4 hours[10] | Potentially Extended | Can be engineered for slower, sustained release, effectively prolonging the apparent half-life of the therapeutic effect. |

| Bioavailability | High (80-100% oral)[10] | Variable | Dependent on the efficiency of both absorption and the subsequent hydrolytic conversion. |

Experimental Protocol: In Vitro Hydrolysis Assay

To ensure the viability of a potential ibuprofen precursor, its conversion to the parent drug must be quantified. The following protocol outlines a self-validating system for measuring the rate of hydrolysis of an ibuprofen ester prodrug in human plasma.

Objective: To determine the rate of conversion (hydrolysis) of "Prodrug-X" to ibuprofen in human plasma.

Materials:

-

"Prodrug-X" (ibuprofen ester precursor)

-

Ibuprofen analytical standard

-

Pooled human plasma (anticoagulated)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation/reaction quenching)

-

Incubator/water bath at 37°C

-

Microcentrifuge tubes

-

Calibrated pipettes

-

HPLC or LC-MS/MS system

Methodology:

-

Preparation of Solutions:

-

Prepare a 10 mM stock solution of "Prodrug-X" in a suitable organic solvent (e.g., DMSO).

-

Prepare a 10 mM stock solution of ibuprofen analytical standard similarly.

-

Create a calibration curve by spiking known concentrations of ibuprofen and "Prodrug-X" into control plasma that has been quenched with ACN.

-

-

Assay Procedure:

-

Pre-warm human plasma and PBS to 37°C.

-

In a microcentrifuge tube, add 495 µL of pre-warmed human plasma.

-

To initiate the reaction, add 5 µL of the 10 mM "Prodrug-X" stock solution to the plasma (final concentration: 100 µM). Vortex briefly. This is T=0.

-

Incubate the reaction mixture at 37°C.

-

At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the 50 µL aliquot to a tube containing 150 µL of ice-cold ACN with 0.1% formic acid. Vortex vigorously to precipitate proteins.

-

-

Control Experiments (Self-Validation):

-

Heat-Inactivated Control: Run a parallel experiment using plasma that has been heated at 60°C for 30 minutes to denature enzymes. This confirms the conversion is enzymatic.

-

Buffer Control: Run a parallel experiment using PBS (pH 7.4) instead of plasma to assess for non-enzymatic chemical hydrolysis.

-

-

Sample Analysis:

-

Centrifuge all quenched samples at high speed (e.g., >12,000 x g) for 10 minutes to pellet precipitated proteins.

-

Transfer the supernatant to HPLC vials.

-

Analyze the samples by a validated HPLC or LC-MS/MS method to quantify the concentrations of both "Prodrug-X" and the newly formed ibuprofen at each time point.

-

-

Data Analysis:

-

Plot the concentration of "Prodrug-X" versus time and the concentration of ibuprofen versus time.

-

From the disappearance of the precursor, calculate the half-life (t½) of hydrolysis in plasma.

-

Caption: Workflow for determining the enzymatic conversion rate of an ibuprofen precursor.

References

-

Title: Ibuprofen Pathway, Pharmacokinetics Source: ClinPGx URL: [Link]

-

Title: Biocatalytic Insights for The Synthesis of New Potential Prodrugs: Design of two Ibuprofen Derivatives Source: MDPI URL: [Link]

-

Title: Ibuprofen Pathway, Pharmacodynamics Source: ClinPGx URL: [Link]

-

Title: Ibuprofen - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Ibuprofen Mechanism Source: News-Medical.Net URL: [Link]

-

Title: Ibuprofen - StatPearls Source: NCBI Bookshelf URL: [Link]

-

Title: Synthesis and Hydrolytic Behavior of Ibuprofen Prodrugs and Their PEGylated Derivatives Source: PubMed URL: [Link]

-

Title: Molecular Modelling Analysis of the Metabolism of Ibuprofen Source: ResearchGate URL: [Link]

-

Title: In Vivo Metabolism of Ibuprofen in Growing Conventional Pigs: A Pharmacokinetic Approach Source: Frontiers in Pharmacology URL: [Link]

-

Title: A comparative study of the in vitro permeation of ibuprofen in mammalian skin, the PAMPA model and silicone membrane Source: PubMed URL: [Link]

-

Title: Biocatalytic Insights for The Synthesis of New Potential Prodrugs: Design of two Ibuprofen Derivatives Source: ResearchGate URL: [Link]

-

Title: Clinical pharmacokinetics of ibuprofen. The first 30 years Source: PubMed URL: [Link]

-

Title: Enantioselective Synthesis of (S)-Ibuprofen Ester Prodrug in Cyclohexane by Candida rugosa Lipase Immobilized on Accurel MP1000 Source: ACS Publications URL: [Link]

-

Title: Ibuprofen Metabolism Pathway Source: PubChem URL: [Link]

- Title: Ibuprofen ester prodrug, pharmaceutical composition and preparation method and use Source: Google Patents URL

-

Title: What is the mechanism of Ibuprofen? Source: Patsnap Synapse URL: [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Ibuprofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Ibuprofen? [synapse.patsnap.com]

- 5. EP3984989A1 - Ibuprofen ester prodrug, pharmaceutical composition and preparation method and use - Google Patents [patents.google.com]

- 6. Synthesis and hydrolytic behavior of ibuprofen prodrugs and their PEGylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. Clinical pharmacokinetics of ibuprofen. The first 30 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. Ibuprofen - Wikipedia [en.wikipedia.org]

- 11. Ibuprofen Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Characterization of Ibuprofen Aldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Ibuprofen Aldehyde in Pharmaceutical Manufacturing

Ibuprofen is a cornerstone of pain management and anti-inflammatory therapy worldwide.[2] Its synthesis involves multi-step chemical transformations where ibuprofen aldehyde often emerges as a penultimate precursor or a process-related impurity.[3][4] The presence and concentration of this aldehyde can significantly impact the final drug substance's purity, stability, and safety profile. Therefore, a comprehensive characterization of ibuprofen aldehyde is not merely an academic exercise but a critical component of quality control and regulatory compliance in drug manufacturing.

The physical properties of boiling point and density are fundamental to several aspects of pharmaceutical development:

-

Purification: Differences in boiling points are exploited in distillation processes to separate the desired product from impurities. An accurate boiling point for ibuprofen aldehyde is essential for designing efficient purification protocols.

-

Process Control: Density measurements can be used as a quick and reliable in-process control to monitor the concentration of ibuprofen aldehyde in reaction mixtures or solvent streams.

-

Formulation: The density of an active pharmaceutical ingredient (API) or an impurity can influence the bulk properties of the powder, which is critical for tablet manufacturing and other dosage forms.

-

Safety and Handling: Knowledge of physical properties is crucial for the safe handling, storage, and transport of chemical substances.

While some sources indicate that the boiling point and melting point of ibuprofen aldehyde are not available, this guide provides the necessary protocols to determine these values experimentally.[5]

Physicochemical Properties of Ibuprofen Aldehyde

A summary of the known and undetermined physical properties of ibuprofen aldehyde is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈O | [6] |

| Molecular Weight | 190.28 g/mol | [1] |

| CAS Number | 51407-46-6 | [6] |

| Boiling Point | Not Available | [5] |

| Density | Not Available | - |

| Appearance | (Expected) Liquid or low-melting solid | - |

The absence of readily available data for boiling point and density necessitates a robust experimental approach for their determination.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a novel or uncharacterized substance like ibuprofen aldehyde, a micro-scale method is often preferred to conserve material.

Causality Behind Experimental Choices

The choice of a micro-scale method using a Thiele tube or a similar apparatus is dictated by several factors:

-

Sample Economy: In a research and development setting, the amount of a newly synthesized compound or a purified impurity is often limited. Micro-scale methods require only a small amount of the sample.

-

Safety: Handling smaller quantities of a substance with unknown toxicological properties reduces potential exposure risks.

-

Efficiency: Micro-scale setups generally allow for faster heating and cooling, leading to a more efficient determination.

The use of a sealed capillary tube inverted in the sample is a key feature of this method. As the sample is heated, the air trapped in the capillary expands. At the boiling point, the vapor pressure of the liquid overcomes the atmospheric pressure, and a rapid stream of bubbles emerges from the capillary. Upon cooling, the point at which the liquid is drawn back into the capillary indicates the temperature at which the vapor pressure of the substance equals the external pressure—this is the boiling point.

Step-by-Step Protocol for Boiling Point Determination

-

Preparation:

-

Obtain a small glass test tube and a capillary tube (sealed at one end).

-

Add a small volume (approximately 0.5 mL) of purified ibuprofen aldehyde to the test tube.

-

Place the capillary tube (open end down) into the test tube containing the sample.

-

-

Apparatus Setup:

-

Securely clamp the test tube to a stand.

-

Immerse the test tube in a heating bath (e.g., a Thiele tube filled with mineral oil or a programmable melting point apparatus with a boiling point function).

-

Position a calibrated thermometer or temperature probe so that the bulb is level with the sample.

-

-

Heating and Observation:

-

Begin heating the bath at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected boiling point.

-

Observe the capillary tube. As the liquid heats, air will slowly bubble out.

-

The initial boiling point is the temperature at which a continuous and rapid stream of bubbles emerges from the capillary tube.

-

-

Cooling and Confirmation:

-

Remove the heat source and allow the apparatus to cool slowly.

-

The precise boiling point is the temperature at which the bubbling stops, and the liquid is drawn back into the capillary tube.

-

Record this temperature. For accuracy, repeat the determination at least two more times and calculate the average.

-

The following diagram illustrates the workflow for the experimental determination of the boiling point.

Caption: Logical Flow for Density Calculation.

Conclusion

While the precise boiling point and density of ibuprofen aldehyde are not readily found in scientific literature, this guide provides the theoretical framework and detailed experimental protocols necessary for their accurate determination. For professionals in drug development and manufacturing, the ability to experimentally characterize such critical process intermediates is essential for maintaining product quality, ensuring process efficiency, and adhering to regulatory standards. The methodologies outlined herein are robust, scientifically sound, and represent best practices in the physicochemical characterization of novel compounds.

References

-

Wikipedia. (n.d.). Ibuprofen. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). Ibuprofen. National Institutes of Health. Retrieved January 26, 2026, from [Link]

-

Veeprho. (n.d.). Ibuprofen Aldehyde Impurity | CAS 51407-46-6. Retrieved January 26, 2026, from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved January 26, 2026, from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved January 26, 2026, from [Link]

-

Central College. (2019, April 11). Ibuprofen Synthesis. Synaptic. Retrieved January 26, 2026, from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ibuprofen - Wikipedia [en.wikipedia.org]

- 4. Ibuprofen Synthesis | Synaptic | Central College [central.edu]

- 5. anaxlab.com [anaxlab.com]

- 6. Ibuprofen Aldehyde - Acanthus Research [acanthusresearch.com]

An In-depth Technical Guide to the Solubility of 2-(4-Isobutylphenyl)propionaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-isobutylphenyl)propionaldehyde, a key intermediate in the synthesis of ibuprofen. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the physicochemical properties of the aldehyde, presents a theoretical solubility profile in a range of common organic solvents, and offers a detailed, field-proven protocol for the experimental determination of its solubility. Furthermore, this guide discusses the critical role of solubility in the practical applications of this compound, particularly in the synthesis and purification of active pharmaceutical ingredients (APIs).

Introduction

2-(4-Isobutylphenyl)propionaldehyde, also known as ibuprofen aldehyde, is a pivotal precursor in several synthetic routes to ibuprofen, one of the most widely used nonsteroidal anti-inflammatory drugs (NSAIDs)[1]. The efficiency of ibuprofen synthesis, including reaction kinetics, yield, and purity of the final product, is significantly influenced by the solubility of its intermediates. Understanding and controlling the solubility of ibuprofen aldehyde in various organic solvents is, therefore, of paramount importance for process optimization, scale-up, and the development of robust and economically viable manufacturing processes. This guide aims to provide a detailed technical resource on the solubility of this key intermediate, bridging theoretical principles with practical laboratory applications.

Physicochemical Properties of 2-(4-Isobutylphenyl)propionaldehyde

A thorough understanding of the physicochemical properties of a compound is fundamental to predicting and explaining its solubility behavior. The key properties of 2-(4-isobutylphenyl)propionaldehyde are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₈O | [2] |

| Molecular Weight | 190.28 g/mol | [2] |

| Appearance | Colorless oil | [2] |

| Boiling Point | 64-65 °C at 0.2 Torr; 276.865 °C at 760 mmHg | [3][4] |

| Density | 0.937 ± 0.06 g/cm³ (Predicted) | [2] |

| LogP (Octanol-Water Partition Coefficient) | 3.18750 - 3.5 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

The molecular structure of 2-(4-isobutylphenyl)propionaldehyde is characterized by a significant nonpolar region, comprising the isobutyl group and the phenyl ring, and a polar aldehyde functional group. The high LogP value indicates a preference for lipophilic environments over aqueous media, suggesting poor water solubility but good solubility in many organic solvents[5]. The single hydrogen bond acceptor (the carbonyl oxygen) and lack of hydrogen bond donors influence its interaction with protic and aprotic solvents[4].

Figure 1: Molecular Structure of 2-(4-isobutylphenyl)propionaldehyde.

Theoretical Solubility Profile

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar | High | The nonpolar hydrocarbon structure of hexane will readily solvate the isobutylphenyl group of the aldehyde. |

| Toluene | Nonpolar (Aromatic) | Very High | The aromatic nature of toluene will have strong van der Waals interactions with the phenyl ring of the aldehyde. |

| Diethyl Ether | Moderately Polar Aprotic | High | The moderate polarity and ability to accept hydrogen bonds will facilitate dissolution. |

| Chloroform | Polar Aprotic | Moderate to High | The polarity of chloroform will interact with the aldehyde group. It is reported to be slightly soluble[2][4]. |

| Ethyl Acetate | Polar Aprotic | High | The ester group in ethyl acetate can act as a hydrogen bond acceptor, interacting with the aldehyde. |

| Acetone | Polar Aprotic | High | The ketone group in acetone is polar and can engage in dipole-dipole interactions with the aldehyde group. |

| Ethanol | Polar Protic | Moderate | The hydroxyl group of ethanol can act as a hydrogen bond donor to the aldehyde's carbonyl oxygen. However, the nonpolar part of the aldehyde might limit very high solubility. |

| Methanol | Polar Protic | Moderate | Similar to ethanol, methanol can hydrogen bond with the aldehyde. It is reported to be slightly soluble[2][4]. |

| Water | Polar Protic | Very Low | The large, nonpolar isobutylphenyl group makes the molecule hydrophobic, leading to poor solubility in water[5]. |

Experimental Determination of Solubility: The Shake-Flask Method

For precise and reliable solubility data, experimental determination is essential. The equilibrium shake-flask method is a widely accepted and robust technique for measuring the thermodynamic solubility of a compound[6][7].

Principle

An excess amount of the solid (or liquid) solute is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the saturated solution is then determined analytically.

Experimental Protocol

Materials and Equipment:

-

2-(4-isobutylphenyl)propionaldehyde (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of 2-(4-isobutylphenyl)propionaldehyde to a series of vials, each containing a known volume of a different organic solvent. Ensure there is enough solid/liquid aldehyde to maintain a saturated solution with an excess of the undissolved phase.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixtures to equilibrate for a sufficient time (typically 24-72 hours) to ensure thermodynamic equilibrium is reached[6].

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved material to settle. For finer suspensions, centrifugation may be necessary to achieve clear separation.

-

Sampling: Carefully withdraw a sample of the supernatant (the saturated solution) using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any remaining undissolved particles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of 2-(4-isobutylphenyl)propionaldehyde.

-

Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent to ensure reproducibility.

Figure 2: Workflow for the Shake-Flask Method.

Alternative Methods

For certain applications, other methods like potentiometric titration can be employed, especially for ionizable compounds, though it is less direct for a non-ionizable aldehyde[8][9].

Practical Implications in Synthesis and Purification

The solubility of 2-(4-isobutylphenyl)propionaldehyde is a critical parameter in the synthesis of ibuprofen.

Reaction Solvent Selection

The choice of solvent for the conversion of the aldehyde to ibuprofen (e.g., via oxidation) is crucial. The solvent must:

-

Dissolve the aldehyde and other reactants to ensure a homogeneous reaction mixture and facilitate efficient molecular interactions.

-

Be compatible with the reaction conditions (e.g., temperature, reagents).

-

Facilitate product isolation . Ideally, ibuprofen should have a lower solubility in the reaction solvent than the starting aldehyde, promoting crystallization upon completion of the reaction.

Purification

Crystallization: The purification of ibuprofen often involves crystallization[10][11][12]. Understanding the solubility of the aldehyde impurity in the crystallization solvent is key. A good crystallization solvent will have high solubility for ibuprofen at elevated temperatures and low solubility at lower temperatures, while keeping impurities like the unreacted aldehyde dissolved in the mother liquor. Solvents like hexane and methanol/water mixtures are often used[12].

Chromatography: For high-purity applications, chromatographic methods may be used to remove the aldehyde from ibuprofen. The choice of the mobile phase (solvent system) in techniques like flash column chromatography or preparative HPLC is directly dependent on the relative solubilities of the aldehyde and ibuprofen in the solvent mixture[13][14]. A typical mobile phase for such separations would be a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate[13].

Figure 3: Relationship between Aldehyde Solubility and Key Process Parameters.

Conclusion

While quantitative solubility data for 2-(4-isobutylphenyl)propionaldehyde in a wide array of organic solvents remains to be exhaustively documented, this guide provides a robust framework for understanding and predicting its solubility based on its physicochemical properties. The provided theoretical profile serves as a valuable starting point for solvent screening, and the detailed experimental protocol for the shake-flask method empowers researchers to generate precise solubility data tailored to their specific needs. A comprehensive grasp of the solubility of this key intermediate is indispensable for the efficient, scalable, and high-purity synthesis of ibuprofen, ultimately contributing to the production of this vital pharmaceutical.

References

-

LookChem. (n.d.). 2-(4-Isobutylphenyl)propionaldehyde. Retrieved January 26, 2026, from [Link]

-

Brunet-Romero, E. (2014, November 18). IBUPROFEN enantiomer separation (English). Learn Organic Chemistry with me [Video]. YouTube. [Link]

- Google Patents. (n.d.). US4476248A - Crystallization of ibuprofen.

-

ACS Publications. (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

- Google Patents. (n.d.). US5151551A - Method for purification of ibuprofen comprising mixtures.

-

Medicilon. (2023, January 2). Aim at chemical synthesis through Ibuprofen. Retrieved January 26, 2026, from [Link]

-

Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved January 26, 2026, from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. Retrieved January 26, 2026, from [Link]

-

UQ eSpace. (n.d.). Crystallization Engineering of Ibuprofen for Pharmaceutical Formulation. Retrieved January 26, 2026, from [Link]

-

University of Puget Sound. (2002, April 19). C251.02 Lab -- Ibuprofen Project. Retrieved January 26, 2026, from [Link]

-

CDN. (2014, May 5). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Introduction. Retrieved January 26, 2026, from [Link]

-

Central College. (2019, April 11). Ibuprofen Synthesis | Synaptic. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 2-(4-Isobutylphenyl)propionaldehyde oxime. Retrieved January 26, 2026, from [Link]

-

Veeprho. (n.d.). Ibuprofen Aldehyde Impurity | CAS 51407-46-6. Retrieved January 26, 2026, from [Link]

-

PubMed. (n.d.). Properties of ibuprofen crystallized under various conditions: a comparative study. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). US20210114962A1 - Continuous flow synthesis of ibuprofen.

-

LCGC International. (n.d.). High-throughput Method Development for Aldehydes and Ketones Using an Agilent 1290 Infinity LC-system. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations | Request PDF. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Ibuprofen solubility in pure organic solvents and aqueous mixtures of cosolvents: Interactions and thermodynamic parameters relating to the solvation process. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). CN102875360A - Refining method of ibuprofen.

-

Scribd. (n.d.). Shake Flask Method. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Properties of Ibuprofen Crystallized Under Various Conditions: A Comparative Study. Retrieved January 26, 2026, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). CN101456808A - Method for preparing ibuprofen.

-

ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved January 26, 2026, from [Link]

-

Linquip. (n.d.). Methods to Determine End Point of Potentiometric Titration and Applications. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). US20200355656A1 - Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography.

-

PDF Free Download. (2017, February 10). Determining a Solubility Product Constant by Potentiometric Titration. Retrieved January 26, 2026, from [Link]

-

Shimadzu. (n.d.). Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC). Retrieved January 26, 2026, from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. 2-(4-isobutylphenyl)propionaldehyde | 51407-46-6 [chemicalbook.com]

- 3. 2-(4-isobutylphenyl)propionaldehyde manufacturers and suppliers in india [chemicalbook.com]

- 4. 2-(4-Isobutylphenyl)propionaldehyde|lookchem [lookchem.com]

- 5. CAS 51407-46-6: 2-(4-Isobutylphenyl)propanal | CymitQuimica [cymitquimica.com]

- 6. enamine.net [enamine.net]

- 7. scribd.com [scribd.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. datapdf.com [datapdf.com]

- 10. US4476248A - Crystallization of ibuprofen - Google Patents [patents.google.com]

- 11. Properties of ibuprofen crystallized under various conditions: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Chromatography [chem.rochester.edu]

- 14. US20200355656A1 - Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography - Google Patents [patents.google.com]

molecular structure and weight of ibuprofen aldehyde

An In-Depth Technical Guide to the Molecular Structure and Properties of Ibuprofen Aldehyde

Executive Summary